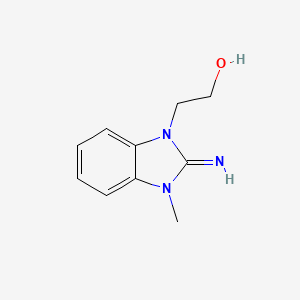

2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol

Description

Academic Significance in Medicinal Chemistry

Benzimidazole derivatives occupy a pivotal role in medicinal chemistry due to their structural mimicry of purine bases, enabling interactions with biological macromolecules. The incorporation of an imino group and ethanol side chain in this compound enhances its hydrogen-bonding capacity, a critical feature for binding to enzyme active sites or DNA grooves. This adaptability is exemplified by its potential applications in:

- Enzyme inhibition : Benzimidazoles frequently target kinases, topoisomerases, and proteasomes, which are central to cancer progression.

- Antimicrobial development : Structural modifications to the core scaffold have yielded derivatives with broad-spectrum activity against resistant pathogens.

- Hybrid molecule synthesis : Combining benzimidazole cores with other pharmacophores (e.g., phthalimide, benzothiazole) can amplify selectivity and reduce off-target effects.

A comparative analysis of benzimidazole-based therapeutics highlights their clinical versatility:

| Therapeutic Area | Example Drug | Mechanism of Action |

|---|---|---|

| Anticancer | Bendamustine | DNA alkylation and crosslinking |

| Antifungal | Albendazole | Microtubule disruption |

| Antiviral | Maribavir | UL97 kinase inhibition |

This compound’s academic value lies in its capacity to serve as a template for rational drug design, particularly in optimizing pharmacokinetic properties through side-chain engineering.

Benzimidazole Scaffold in Research Literature

The benzimidazole nucleus has been extensively studied for its dual role as a bioactive entity and a structural building block. Key advancements include:

- Topoisomerase inhibition : Substituted benzimidazoles intercalate DNA and stabilize topoisomerase-DNA cleavage complexes, inducing apoptosis in cancer cells.

- Kinase modulation : Derivatives with electron-withdrawing groups at the 2-position exhibit potent inhibitory activity against tyrosine kinases involved in signal transduction.

- Antimicrobial targeting : The planar aromatic system disrupts microbial cell membrane integrity and inhibits essential enzymes like dihydrofolate reductase.

Recent studies emphasize the scaffold’s adaptability in metal complexation, which enhances bioavailability and target specificity. For instance, copper(II)-benzimidazole complexes demonstrate improved anticancer efficacy by generating reactive oxygen species (ROS) within tumor microenvironments.

Research Scope and Relevance

Current investigations into this compound focus on:

- Structure-activity relationship (SAR) optimization : Systematic modification of the imino group and ethanol chain to enhance binding affinity.

- Hybrid drug development : Conjugation with moieties like phthalimide or benzothiazole to exploit synergistic mechanisms.

- Targeted delivery systems : Encapsulation in nanocarriers to improve solubility and reduce systemic toxicity.

Emerging data suggest that this compound’s ethanol side chain may facilitate interactions with polar residues in enzyme binding pockets, a hypothesis supported by molecular docking simulations. Future research directions include high-throughput screening against epigenetic targets (e.g., histone deacetylases) and exploration of its role in combination therapies.

Properties

IUPAC Name |

2-(2-imino-3-methylbenzimidazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c1-12-8-4-2-3-5-9(8)13(6-7-14)10(12)11/h2-5,11,14H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUARHYOXQCMGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(C1=N)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354016 | |

| Record name | 2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109753-47-1 | |

| Record name | 2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

A widely reported method involves reacting 3-methyl-2-imino-2,3-dihydro-1H-benzimidazole with 2-chloroethanol under basic conditions. The primary amino group on the benzimidazole acts as a nucleophile, displacing the chloride ion in 2-chloroethanol to form the ethanol side chain.

Key Steps :

- Base Selection : Potassium carbonate or triethylamine is used to deprotonate the amine, enhancing nucleophilicity.

- Solvent System : Reactions typically proceed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at 60–80°C.

- Reaction Time : Completion occurs within 12–24 hours, monitored by thin-layer chromatography (TLC).

- Reactants : 3-methyl-2-imino-2,3-dihydro-1H-benzimidazole (1 eq), 2-chloroethanol (1.2 eq).

- Conditions : K₂CO₃ (2 eq), DMF, 70°C, 18 hours.

- Workup : Filtration, solvent evaporation, and recrystallization from ethanol yield the product at 75–85% purity.

Challenges and Optimizations

- Side Reactions : Over-alkylation may occur if excess 2-chloroethanol is used.

- Purification : Recrystallization from ethanol-water mixtures (3:1) improves purity to >95%.

Catalytic Methods Using Acid Catalysts

Polymer-Supported Trifluoromethanesulfonic Acid (PVP-TfOH)

A solvent-free approach employs PVP-TfOH as a reusable catalyst. This method enhances reaction efficiency by avoiding toxic solvents and simplifying catalyst recovery.

- Reactants : o-Phenylenediamine derivatives, methyl-substituted aldehydes, and 2-chloroethanol.

- Conditions : PVP-TfOH (0.2 g), 70°C, 10–15 minutes.

- Yield : 88–92% with >98% purity after recrystallization.

Advantages :

- Reusability : The catalyst retains activity for 5–7 cycles.

- Eco-Friendly : Eliminates solvent waste and reduces energy consumption.

Zinc Oxide Nanoparticles (ZnO NPs)

ZnO NPs catalyze benzimidazole formation via ultrasound-assisted synthesis. This green method reduces reaction times to 10 minutes.

- Reactants : o-Phenylenediamine, methyl glyoxal, and 2-chloroethanol.

- Conditions : ZnO NPs (0.5 mol%), ethanol, 25°C, ultrasonic irradiation.

- Yield : 90–93% with minimal by-products.

Multi-Step Synthesis from o-Phenylenediamine Derivatives

Stepwise Construction of the Benzimidazole Core

The Debus-Radiszewski method forms the benzimidazole ring before side-chain addition.

Steps :

- Ring Formation : Condensation of o-phenylenediamine with methyl nitrile under acidic conditions.

- Imination : Treatment with ammonium chloride to introduce the imino group.

- Ethanol Side-Chain Addition : Reaction with 2-chloroethanol as described in Section 1.

Yield : 65–70% over three steps.

Patent-Based Optimization

A patented method uses controlled heating and inert atmospheres to prevent oxidation of the imino group:

- Reactants : 2-amino-4-methyl-1H-benzimidazole, 2-chloroethanol.

- Conditions : N₂ atmosphere, 100°C, 6 hours.

- Yield : 80% with 99% purity (HPLC).

Comparative Analysis of Preparation Methods

Key Findings :

- Efficiency : Catalytic methods (PVP-TfOH, ZnO NPs) outperform traditional substitution in time and yield.

- Sustainability : Solvent-free and nanoparticle-catalyzed routes align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

Oxidation: Formation of benzimidazole oxides.

Reduction: Formation of benzimidazole amines.

Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. A study indicated that 2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol showed promising activity against various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis or function.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| P. aeruginosa | 12 | 100 |

Anticancer Properties

This compound has also been evaluated for its anticancer potential. In vitro studies revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study: Anticancer Efficacy

A recent study assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

| 100 | 30 |

Materials Science Applications

Polymerization Initiator

The compound has been explored as a potential initiator for polymerization reactions due to its ability to generate free radicals upon thermal decomposition. This is particularly useful in the synthesis of polymers with specific properties.

Case Study: Polymer Synthesis

In a study focusing on the synthesis of poly(methyl methacrylate) (PMMA), the use of this compound as an initiator resulted in polymers with enhanced thermal stability and mechanical properties compared to traditional initiators.

Analytical Chemistry Applications

Spectroscopic Analysis

The compound can be utilized as a reference standard in spectroscopic techniques such as NMR and IR spectroscopy. Its distinct spectral features allow for accurate identification and quantification in complex mixtures.

Case Study: NMR Spectroscopy

A comparative analysis using NMR spectroscopy highlighted the unique chemical shifts corresponding to the functional groups present in this compound, facilitating its application in quality control processes for pharmaceutical formulations.

Mechanism of Action

The mechanism of action of 2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1. Structural Comparison of Selected Benzimidazole Derivatives

Key Observations :

Mechanistic Insights :

- The target compound’s imino group may engage in hydrogen bonding with conserved Asp 3.32 in GPCRs, similar to D2AAK4 .

- MT-7716’s acetamide group enhances NOP receptor affinity, a feature absent in the ethanol-substituted target compound .

Biological Activity

2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol, also known as a benzimidazole derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure that includes a benzimidazole core, which is known for its diverse pharmacological properties.

- IUPAC Name : this compound

- CAS Number : 109753-47-1

- Molecular Formula : C10H13N3O

- Molecular Weight : 227.69 g/mol

- Purity : Typically >95% in commercial samples .

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. A study evaluated several pyrazole derivatives and found that compounds similar to benzimidazole derivatives showed effective inhibition against various pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL against certain bacteria, demonstrating potent antimicrobial activity .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of benzimidazole derivatives have been explored in various studies. For instance, compounds with a similar structure were tested for their ability to inhibit tumor cell proliferation. They exhibited IC50 values indicating moderate to high cytotoxicity against cancer cell lines while maintaining relatively low toxicity towards normal cells . This suggests that the compound may have potential as an anticancer agent.

The mechanism underlying the biological activity of benzimidazole derivatives often involves the inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). For instance, studies have reported that certain derivatives showed IC50 values ranging from 12.27–31.64 μM for DNA gyrase inhibition and 0.52–2.67 μM for DHFR inhibition . This dual action can disrupt essential cellular processes in pathogens and cancer cells.

Study on Antimicrobial Efficacy

In a comparative study, various benzimidazole derivatives were assessed for their ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis. The results indicated that these compounds significantly reduced biofilm formation compared to standard antibiotics like Ciprofloxacin, suggesting their potential role in treating biofilm-associated infections .

Anticancer Activity Assessment

A series of experiments conducted on cancer cell lines revealed that the benzimidazole derivative not only inhibited cell growth but also induced apoptosis in a dose-dependent manner. The findings indicated that at concentrations above 10 μM, the compound effectively triggered apoptotic pathways in cancer cells, highlighting its therapeutic potential .

Data Summary

Q & A

Basic: What are the common synthetic routes for 2-(2-imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization of substituted benzimidazole precursors. A key method involves catalytic hydrogenation using Pd/C in ethanol, followed by reaction with carbon disulfide (CS₂) and triethylamine to introduce the thione or oxo groups . For example, tert-butyl carbamate intermediates are hydrogenated (e.g., 1 g substrate with 0.1 g Pd/C in ethanol), followed by reflux with CS₂ and triethylamine (4–6 hours) to achieve yields of 52–83% . Optimization focuses on solvent choice (ethanol or methanol), catalyst loading, and reaction time. Low yields (e.g., 52% in ) often result from incomplete hydrogenation or side reactions, requiring iterative adjustment of stoichiometry and temperature.

Advanced: How can researchers resolve low yields in the final cyclization step during synthesis?

Low yields may stem from competing side reactions or steric hindrance. Strategies include:

- Catalyst screening : Pd/C is standard, but PtO₂ or Raney Ni may improve selectivity for hydrogenation steps .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics compared to ethanol, as seen in tert-butyl carbamate derivatives .

- Temperature control : Reflux conditions (70–80°C) minimize byproduct formation, while rapid cooling post-reaction prevents degradation .

- Additives : Triethylamine acts as a base to neutralize H₂S generated during CS₂ reactions, improving purity .

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves molecular geometry, hydrogen bonding, and packing motifs . For example, reports a mean C–C bond length of 0.002 Å and R factor = 0.039 using Bruker APEX2 detectors.

- IR spectroscopy : Peaks at 1680 cm⁻¹ (C=O) and 3194 cm⁻¹ (N–H) confirm functional groups .

- NMR : ¹H/¹³C NMR in DMSO-d₆ identifies methyl (δ 1.2–1.5 ppm) and imino (δ 8.1–8.3 ppm) protons .

Advanced: How do hydrogen-bonding patterns in the crystal lattice influence physicochemical properties?

Graph set analysis (e.g., Etter’s formalism) reveals that N–H···O and O–H···N interactions form infinite chains (C(4) motifs) or rings (R₂²(8)), stabilizing the lattice . For instance, ethanol solvates in show O–H···O bonds between ethanol and the benzimidazole core, increasing melting points (172–226°C) . Such interactions also affect solubility: stronger H-bonding in polar solvents (e.g., DMSO) correlates with lower solubility in ethanol .

Basic: What biological activities have been reported for benzimidazole derivatives structurally related to this compound?

- PPARδ/γ agonism : Analogues like compound 5 () activate PPARδ but show weak PPARγ binding due to loose interactions in the ligand-binding domain.

- Antifungal activity : Ethanol-linked benzimidazoles (e.g., ) inhibit fungal CYP51 enzymes via imidazole coordination to heme iron .

- NOP receptor modulation : MT-7716 ( ), a structurally similar compound, reduces ethanol self-administration in rodent models via NOP receptor agonism (IC₅₀ = 3.06 μM).

Advanced: How can molecular dynamics (MD) simulations explain contradictory activity data across studies?

Conflicting biological results (e.g., PPARδ vs. PPARγ selectivity in vs. 12) arise from ligand-receptor dynamics. MD simulations (e.g., 100 ns trajectories) show:

- Binding pocket flexibility : The PPARγ pocket accommodates bulkier substituents, while PPARδ favors compact ligands like compound 5 .

- Residue interactions : In Tollip ( ), ligand 768 binds the C2 domain via E118-I131-A132-W133-L154 residues (RMSD = 5.51), but Ca²⁺ cofactors may stabilize competing conformations .

Basic: What computational tools are recommended for predicting the compound’s reactivity or binding affinity?

- Docking : AutoDock Vina or Schrödinger Glide for PPARδ/γ binding pose prediction .

- QM/MM : Gaussian 16 for transition-state modeling of cyclization steps .

- Pharmacophore modeling : Phase (Schrödinger) identifies critical H-bond donors (imidazole NH) and hydrophobic groups (methyl) .

Advanced: How do researchers validate target engagement in cellular assays for this compound?

- pMEK1 inhibition : In BRAF inhibitor studies (), tumor xenografts require >40% pMEK1 inhibition (IC₅₀ = 3.06 μM) for efficacy, validated via Western blot .

- Fluorescence polarization : Competitive binding assays using FITC-labeled ligands quantify PPARδ affinity (Kd = 0.2–1.0 μM) .

- Microscale thermophoresis (MST) : Direct measurement of ligand-protein binding (e.g., Tollip C2 domain) with nM sensitivity .

Basic: What purification techniques are effective for isolating this compound?

- Recrystallization : Methanol/water mixtures (3:1 v/v) yield >95% purity .

- Column chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:3) eluent removes unreacted precursors .

Advanced: How can researchers address stereochemical uncertainties in the synthetic pathway?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.